molecular formula C15H19N5O3S B2404269 7-ethyl-8-methyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide CAS No. 1421525-12-3

7-ethyl-8-methyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide

Cat. No. B2404269
CAS RN: 1421525-12-3
M. Wt: 349.41
InChI Key: DATZIGIUNDBOTQ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and rings, including a pyrimidine ring, a thiazine ring, and an oxadiazole ring. These types of structures are often found in pharmaceuticals and other biologically active compounds .


Molecular Structure Analysis

The molecular structure of a compound like this would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them.


Chemical Reactions Analysis

The chemical reactivity of a compound like this would depend on its functional groups. For example, the amide group might undergo hydrolysis, and the oxadiazole ring might participate in electrophilic substitution reactions .

Mechanism of Action

The mechanism of action would depend on the biological target of the compound. For example, some oxadiazole derivatives are known to inhibit certain enzymes, which can have therapeutic effects .

Future Directions

Future research on a compound like this could involve optimizing its synthesis, studying its mechanism of action in more detail, and testing its biological activity in preclinical and clinical trials. It could also involve modifying its structure to improve its properties or activity .

properties

IUPAC Name

7-ethyl-8-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-6-oxo-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O3S/c1-4-11-8(2)17-15-20(14(11)22)6-10(7-24-15)13(21)16-5-12-18-9(3)19-23-12/h10H,4-7H2,1-3H3,(H,16,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DATZIGIUNDBOTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C2N(C1=O)CC(CS2)C(=O)NCC3=NC(=NO3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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